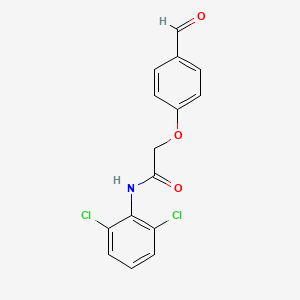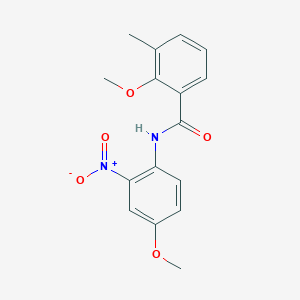
N-(2,6-dichlorophenyl)-2-(4-formylphenoxy)acetamide
説明
N-(2,6-dichlorophenyl)-2-(4-formylphenoxy)acetamide, also known as DCFP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DCFP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 342.18 g/mol.
作用機序
The mechanism of action of N-(2,6-dichlorophenyl)-2-(4-formylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCF has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In animal studies, this compound has been shown to reduce inflammation and pain in models of arthritis and colitis.
実験室実験の利点と制限
DCF has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable reagent for experiments. N-(2,6-dichlorophenyl)-2-(4-formylphenoxy)acetamide is also relatively stable and can be stored for long periods without degradation. However, this compound has some limitations in lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, this compound has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on N-(2,6-dichlorophenyl)-2-(4-formylphenoxy)acetamide. One area of focus is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of focus is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer properties of this compound. Additionally, further research is needed to determine the optimal dosages and routes of administration for this compound in different applications. Finally, the potential environmental impact of this compound should be investigated to ensure that its use as a pesticide or pollutant degrader does not have unintended consequences.
科学的研究の応用
DCF has been widely studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-(2,6-dichlorophenyl)-2-(4-formylphenoxy)acetamide has been investigated for its anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In agriculture, this compound has been studied for its ability to control plant diseases caused by fungi and bacteria. This compound has also been investigated for its potential use as a pesticide due to its low toxicity to mammals and birds. In environmental science, this compound has been researched for its ability to degrade pollutants in soil and water.
特性
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(4-formylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-12-2-1-3-13(17)15(12)18-14(20)9-21-11-6-4-10(8-19)5-7-11/h1-8H,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQKVTQIGJKGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)COC2=CC=C(C=C2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{3-[(1-chloro-2-naphthyl)oxy]propyl}-1H-imidazole hydrochloride](/img/structure/B4404753.png)

![N-butyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404766.png)
![1-[4-(allyloxy)benzoyl]-4-phenylpiperazine](/img/structure/B4404770.png)
![1-{4-[4-(1H-imidazol-1-yl)butoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4404780.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4404791.png)
![N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4404796.png)
![5-hydroxy-2-({[(2-methylbenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B4404801.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-propen-1-amine hydrochloride](/img/structure/B4404814.png)
amine hydrochloride](/img/structure/B4404819.png)
![2-chloro-N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4404827.png)
